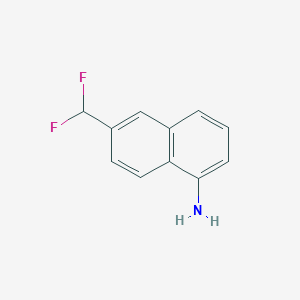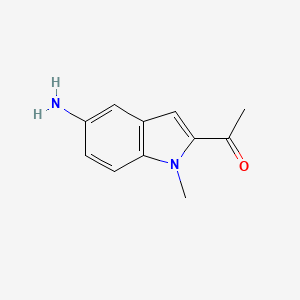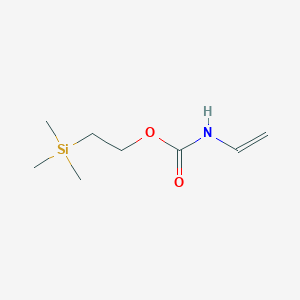
1-Methylpiperidin-3-one hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpiperidin-3-one hydrobromide is a chemical compound with the molecular formula C6H12BrNO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylpiperidin-3-one hydrobromide can be synthesized through several methods. One common approach involves the hydrogenation of piperidone derivatives using palladium or rhodium catalysts . Another method includes the asymmetric synthesis of N-protected 3-methylpiperidin-2-one, which involves the use of D-plenylglycinol and delta-valerolactone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylpiperidin-3-one hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used.
Major Products Formed:
Oxidation: N-oxides of 1-Methylpiperidin-3-one.
Reduction: Various piperidine derivatives.
Substitution: Substituted piperidines with different functional groups.
Aplicaciones Científicas De Investigación
1-Methylpiperidin-3-one hydrobromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methylpiperidin-3-one hydrobromide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. Additionally, it may interact with receptors in the nervous system, influencing neurotransmitter release and signal transduction pathways .
Comparación Con Compuestos Similares
Piperidine: A parent compound with a similar structure but lacks the methyl and hydrobromide groups.
3-Methylpiperidine: Similar to 1-Methylpiperidin-3-one hydrobromide but without the ketone group.
N-Methylpiperidine: Contains a methyl group on the nitrogen atom but lacks the ketone and hydrobromide groups.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Propiedades
Fórmula molecular |
C6H12BrNO |
|---|---|
Peso molecular |
194.07 g/mol |
Nombre IUPAC |
1-methylpiperidin-3-one;hydrobromide |
InChI |
InChI=1S/C6H11NO.BrH/c1-7-4-2-3-6(8)5-7;/h2-5H2,1H3;1H |
Clave InChI |
KFUWDRJKSJXALO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(=O)C1.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)-](/img/structure/B15070261.png)
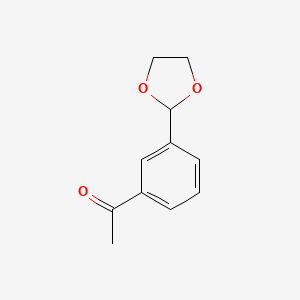
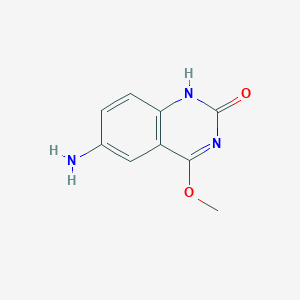
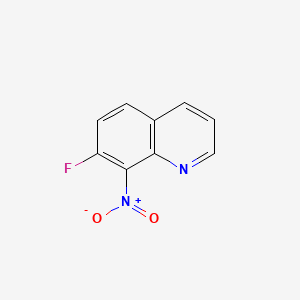
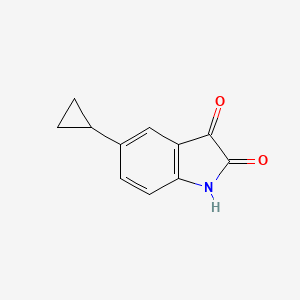
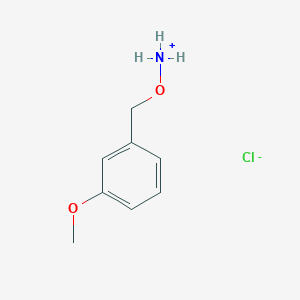

![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone](/img/structure/B15070303.png)
![2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15070316.png)

